molecular formula C22H20N2O3S B12473766 ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12473766
M. Wt: 392.5 g/mol
InChI Key: BIJHWSWADIQAEC-UHFFFAOYSA-N
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Description

ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound belonging to the thiazolopyrimidine family. Thiazolopyrimidines are known for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions: ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production . This inhibition can lead to reduced melanin synthesis, making the compound a potential candidate for treating hyperpigmentation disorders .

Comparison with Similar Compounds

Uniqueness: ETHYL 5-(4-METHYLPHENYL)-3-OXO-7-PHENYL-2H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of both phenyl and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O3S/c1-3-27-21(26)18-19(15-7-5-4-6-8-15)23-22-24(17(25)13-28-22)20(18)16-11-9-14(2)10-12-16/h4-12,20H,3,13H2,1-2H3

InChI Key

BIJHWSWADIQAEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CS2)C4=CC=CC=C4

Origin of Product

United States

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